1,4-Dibromocyclohexane
Description
Historical Context and Early Investigations of Halogenated Cyclohexanes
The exploration of cyclohexane (B81311) derivatives began in the late 19th century, with early efforts focused on understanding the structure of benzene (B151609). In 1867, Marcellin Berthelot's attempt to reduce benzene with hydroiodic acid was a notable early experiment, though the product was mistakenly identified. It was not until 1894 that Adolf von Baeyer developed more dependable methods for synthesizing cyclohexane, such as the Dieckmann condensation of pimelic acid followed by reduction. These foundational studies paved the way for subsequent advancements in functionalizing the cyclohexane ring.
The introduction of halogens into the cyclohexane framework marked a significant step forward, leading to the development of important industrial and agricultural chemicals like DDT and lindane. The study of halogenated cycloalkanes has revealed their profound economic and health impacts. The synthesis of 1,4-dibromocyclohexane (B3051618) itself can be achieved through various methods, including the bromination of cyclohexene (B86901) and radical halogenation. Early synthetic procedures for related compounds, such as 1,2-dibromocyclohexane (B1204518), involved the addition of bromine to cyclohexene in solvents like carbon tetrachloride, often at low temperatures to control side reactions. orgsyn.org
Significance of this compound in Contemporary Organic Synthesis
This compound serves as a versatile building block in modern organic synthesis due to the presence of two reactive bromine atoms. These atoms can be readily substituted by a variety of functional groups through nucleophilic substitution reactions, making it a valuable precursor for the synthesis of more complex molecules. For instance, it can be converted to 1,4-cyclohexanediol (B33098) by reaction with a hydroxyl source.
The compound's utility extends to the synthesis of various organic materials and intermediates. For example, it has been used in the preparation of bis-pyridinium salts, which can then be transformed into dimethine cyanine (B1664457) dyes. rsc.org The reactivity of the carbon-bromine bond allows for its participation in a range of coupling reactions and the formation of organometallic reagents, further expanding its synthetic applications.
Stereoisomerism and Conformational Behavior of this compound
The stereochemistry and conformational dynamics of this compound are of significant interest in organic chemistry. The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. wou.edu The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. This leads to the existence of cis and trans stereoisomers for this compound, each with distinct conformational preferences.
Cis-1,4-Dibromocyclohexane
In cis-1,4-dibromocyclohexane, the two bromine atoms are on the same side of the cyclohexane ring. This isomer exists as a single conformational structure that undergoes rapid ring-flipping at room temperature. In the chair conformation, one bromine atom must be in an axial position while the other is in an equatorial position. The ring flip converts the axial bromine to an equatorial position and the equatorial bromine to an axial position. These two conformers are energetically equivalent.
Trans-1,4-Dibromocyclohexane
For trans-1,4-dibromocyclohexane, the bromine atoms are on opposite sides of the ring. This isomer can exist in two distinct chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer, where both bromine atoms occupy equatorial positions, is generally the more stable of the two. This preference is due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. Low-temperature NMR studies have been used to determine the conformational equilibria of trans-1,4-dihalocyclohexanes, providing quantitative data on their energetic differences. cdnsciencepub.com The molecular structure of trans-1,4-dibromocyclohexane has also been investigated using various analytical techniques. acs.orgstenutz.eu
Theoretical Frameworks for Understanding Reactivity and Stereochemistry
The reactivity and stereochemical outcomes of reactions involving this compound are governed by a combination of steric and electronic effects. Theoretical calculations, such as those based on density functional theory (DFT), have become invaluable tools for understanding the conformational preferences and reaction mechanisms of halogenated cyclohexanes. acs.org
For instance, natural bond orbital (NBO) analysis can be used to dissect the various electronic interactions that contribute to conformational stability. nih.govresearchgate.net In some halogenated cyclohexanes, hyperconjugative effects, where electron density is delocalized from a filled bonding orbital to an adjacent empty antibonding orbital, can play a significant role in stabilizing certain conformations. nih.gov The "gauche effect," which describes the tendency of certain substituents to adopt a gauche arrangement, can also influence conformational equilibria, particularly in polar solvents. nih.gov
Computational studies have been employed to explore the potential energy surfaces of disubstituted cyclohexanes, providing insights into the transition states and intermediates involved in conformational interconversions. researchgate.net These theoretical models, in conjunction with experimental data from techniques like NMR spectroscopy, provide a comprehensive understanding of the structure-property relationships in molecules like this compound.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALGWDQLKYPDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067888 | |
| Record name | 1,4-Dibromocyclohexane | |
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Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35076-92-7, 13618-83-2 | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35076-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexane, 1,4-dibromo- | |
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| Record name | NSC16622 | |
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| Record name | Cyclohexane, 1,4-dibromo- | |
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| Record name | 1,4-Dibromocyclohexane | |
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| Record name | 1,4-dibromocyclohexane | |
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Advanced Synthetic Methodologies for 1,4 Dibromocyclohexane
Bromination of Cyclohexane (B81311): Mechanistic and Catalytic Aspects
The direct bromination of cyclohexane is a challenging reaction due to the low reactivity of the C-H bonds in the alkane. echemi.comchemedx.org The reaction typically proceeds via a free-radical substitution mechanism, which requires an energy input, such as heat or light, to initiate the formation of bromine radicals. quora.comstudy.com
Catalysts play a crucial role in facilitating the bromination of cyclohexane. Unlike unsaturated hydrocarbons, cyclohexane does not react with bromine in the absence of a catalyst because it is not nucleophilic. chemedx.orgquora.com
UV Light: Ultraviolet (UV) light is a common catalyst for the halogenation of alkanes. echemi.com It initiates the reaction by causing the homolytic cleavage of the bromine-bromine bond (Br-Br) to generate two highly reactive bromine radicals (Br•). echemi.comquora.com These radicals then abstract a hydrogen atom from the cyclohexane ring, creating a cyclohexyl radical, which propagates the chain reaction by reacting with another molecule of Br2. echemi.com This process, however, can lead to a mixture of products, including mono- and poly-brominated compounds. quora.comechemi.com
Lewis Acids: Lewis acids like iron bromide (FeBr₃) or aluminum bromide (AlBr₃) are typically used to catalyze the electrophilic bromination of aromatic compounds. However, they have no influence on the reaction with cyclohexane due to the absence of pi-unsaturation in the alkane ring. quora.com
Iron Porphyrin Complexes: Advanced catalytic systems have been developed to achieve more selective bromination. For instance, iron porphyrin complexes, such as [Fe(TDFPP)Cl], have been used to catalyze the bromination of unactivated C-H bonds using iodosylbenzene (PhIO) as the terminal oxidant and a metal bromide as the bromine source. The choice of metal bromide significantly impacts the selectivity of the reaction, with smaller cations like lithium leading to superior selectivity for bromocyclohexane (B57405). researchgate.net
The table below summarizes the effect of different metal bromides on the iron porphyrin-catalyzed oxidation of cyclohexane.
| Metal Bromide | Product Selectivity (Bromocyclohexane %) |
| LiBr | High |
| NaBr | 64% |
| RbBr | Lower than NaBr |
| CsBr | Lower than NaBr |
This table illustrates the dependency of bromocyclohexane selectivity on the ionic radii of the alkali metals used as the bromide source in an iron porphyrin-catalyzed system. researchgate.net
Achieving high selectivity for the 1,4-dibromo isomer over other isomers (1,2- and 1,3-) in the direct radical bromination of cyclohexane is difficult due to the statistical nature of radical abstraction. However, reaction conditions can be manipulated to influence the product distribution. Radical halogenation using bromine under specific radical conditions can be employed to selectively form 1,4-dibromocyclohexane (B3051618). smolecule.com
Furthermore, controlling the extent of the reaction is crucial to prevent over-bromination. The use of continuous-flow microfluidic reactors has been shown to be an effective method for suppressing the formation of di- and poly-brominated compounds during the photobromination of C-H bonds, thereby increasing the selectivity for the desired monobrominated products. researchgate.net While this research focused on monobromination, the principle of precise reaction time control in microfluidics could potentially be adapted to optimize the yield of dibrominated products.
Stereoselective Synthesis of this compound Isomers
This compound exists as two stereoisomers: cis and trans. The trans isomer is generally more stable due to the bulky bromine atoms occupying equatorial positions in the chair conformation, which minimizes steric hindrance. smolecule.com The synthesis of specific isomers requires stereoselective methods.
The synthesis of a specific enantiomer of this compound is a complex task as the molecule itself is not chiral in its common cis (meso) or trans forms. However, chirality can be introduced by other substituents on the ring. Enantioselective synthesis would involve processes that can distinguish between enantiotopic faces or positions on a prochiral precursor. While specific enantioselective methods for the direct synthesis of chiral this compound derivatives are not extensively documented, general strategies in asymmetric catalysis, such as the rhodium-catalyzed 1,4-addition of arylboronic acids to enones, demonstrate the potential for creating chiral cyclic compounds with high enantioselectivity. rsc.org Such principles could theoretically be applied to precursors of this compound.
Diastereoselectivity focuses on controlling the formation of cis versus trans isomers. The addition of bromine to cyclohexene (B86901), which yields 1,2-dibromocyclohexane (B1204518), is a classic example of a diastereoselective reaction that proceeds via anti-addition through a cyclic bromonium ion intermediate, resulting exclusively in the trans product. youtube.com
For the 1,4-isomer, diastereoselectivity is often governed by the thermodynamic stability of the products. Synthetic methods that proceed through an equilibrium process will typically favor the more stable trans-1,4-dibromocyclohexane. stenutz.eustenutz.eu Specific reaction pathways can influence the isomeric ratio. For example, the stereochemistry of the starting material, such as a substituted cyclohexene, can direct the approach of the bromine reagent, leading to a preference for one diastereomer over another. youtube.com
Alternative Synthetic Routes and Precursor Compounds
Besides the direct bromination of cyclohexane, several alternative routes are available for the synthesis of this compound. These methods often start with a precursor that already contains functionality at the 1 and 4 positions.
Bromination of Cyclohexene: While the direct addition of bromine to cyclohexene yields 1,2-dibromocyclohexane, cyclohexene can also undergo allylic bromination to produce 3-bromocyclohexene. echemi.comechemi.com This intermediate can then potentially be converted to this compound through subsequent reactions.
From 1,4-Cyclohexanediol (B33098): A common and reliable alternative is the conversion of 1,4-cyclohexanediol to this compound. This can be achieved using standard reagents that convert alcohols to alkyl halides, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). This method allows for good control over the product, as the positions of the functional groups are already established in the starting material.
Electrophilic Addition to Cyclohexene Derivatives: The use of cyclohexene derivatives as precursors allows for the introduction of bromine atoms through electrophilic addition reactions across the double bond. smolecule.com
The table below lists some of the precursor compounds that can be used in the synthesis of this compound.
| Precursor Compound | CAS Number |
| 1,4-Cyclohexanedione (B43130) | 637-88-7 |
| Hydrobromic acid | 10035-10-6 |
| 1,4-Cyclohexanediol | 556-48-9 |
| Cyclohexene | 110-83-8 |
| 4-Bromocyclohexan-1-ol | 35044-00-9 |
This table presents a selection of precursor compounds that serve as starting materials for various synthetic routes to this compound. guidechem.com
Based on a comprehensive search of available scientific literature, it is not possible to provide an article on the advanced synthetic methodologies for this compound that strictly adheres to the requested outline. Specifically, no documented synthesis of this compound from 2-benzylpyridine (B1664053) for the purpose of creating cyanine (B1664457) dye intermediates could be located.
The user's instructions mandated that the article be structured exclusively around the provided outline, with a central focus on:
Comparisons with Synthesis of Analogs (e.g., 1,4-Dimethylcyclohexane, 1,4-Bis(bromomethyl)cyclohexane)
Due to the lack of any discoverable research or data on the primary synthesis method specified in section 2.3.1, it is impossible to generate thorough, informative, and scientifically accurate content for this core section. Consequently, the comparative analysis requested in section 2.3.2 cannot be performed as there is no foundational synthesis to compare with the analogs.
To fulfill the user's request, information regarding the specified synthetic pathway is essential. Without this, the generation of an article that is both accurate and compliant with the provided, restrictive outline is not feasible.
Mechanistic Investigations of 1,4 Dibromocyclohexane Reactions
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Nucleophilic substitution reactions of 1,4-dibromocyclohexane (B3051618) involve the replacement of one or both bromine atoms by a nucleophile. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, depending on the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. chemicalnote.commasterorganicchemistry.com
For this compound, a secondary alkyl halide, both SN1 and SN2 pathways are possible and often compete. The SN1 reaction proceeds through a carbocation intermediate, while the SN2 reaction involves a one-step, concerted process with a backside attack by the nucleophile. chemicalnote.com
Table 1: Comparison of SN1 and SN2 Reaction Pathways
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Kinetics | First-order chemicalnote.com | Second-order chemicalnote.com |
| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) libretexts.org | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) libretexts.org |
| Solvent | Polar protic (e.g., water, ethanol) libretexts.org | Polar aprotic (e.g., acetone (B3395972), DMSO) libretexts.org |
| Stereochemistry | Racemization | Inversion of configuration |
| Rearrangements | Possible | Not possible |
Steric hindrance plays a crucial role in determining the viability of the SN2 pathway. In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (backside attack). libretexts.orgnih.gov The presence of bulky substituents on or near the reaction center can physically block this approach, slowing down or preventing the reaction. libretexts.org
In this compound, the cyclohexane (B81311) ring itself and the remaining bromine atom can create steric congestion. For the SN2 mechanism to operate, the targeted bromine atom should ideally be in an axial position to minimize steric hindrance from the ring's axial hydrogens for the incoming nucleophile. However, the most stable conformation of trans-1,4-dibromocyclohexane has both bromine atoms in equatorial positions to minimize 1,3-diaxial interactions. brainly.com To react via an SN2 pathway, the ring must flip to a higher-energy conformation where a bromine atom is axial, thus reducing the reaction rate. The cis-isomer has one axial and one equatorial bromine in its stable conformation, potentially allowing for a faster SN2 reaction at the axial position, depending on the nucleophile's size.
Substituent effects also influence the SN1 pathway. The rate-determining step of an SN1 reaction is the formation of a carbocation. masterorganicchemistry.com Alkyl groups and other electron-donating groups can stabilize this intermediate, accelerating the reaction. While this compound lacks significant electron-donating groups, the stability of the secondary carbocation formed is a key factor. Bulky groups that hinder the SN2 reaction can promote the SN1 pathway by increasing steric strain in the ground state, which is relieved upon ionization to the planar carbocation. chemistrysteps.com
The reactivity of this compound can be contrasted with its positional isomer, 1,2-dibromocyclohexane (B1204518). The key difference lies in the proximity of the two bromine atoms.
In trans-1,2-dibromocyclohexane, the most stable chair conformation places both bulky bromine atoms in equatorial positions. quora.com For an SN2 reaction to occur, a ring flip is necessary to place one bromine in an axial position. In the cis-isomer, one bromine is axial and one is equatorial. quora.com
The inductive effect of the second bromine atom is more pronounced in the 1,2-isomer than in the 1,4-isomer due to its closer proximity to the reaction center. This electron-withdrawing effect can destabilize the developing positive charge in an SN1 transition state, potentially slowing down the SN1 pathway for 1,2-dibromocyclohexane compared to the 1,4-isomer. Conversely, for SN2 reactions, this inductive effect might slightly increase the electrophilicity of the carbon atom. However, the potential for a competing E2 elimination reaction is much higher for 1,2-dibromocyclohexane, especially with strong, basic nucleophiles.
The choice of solvent has a profound impact on the reaction pathway. nih.gov Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding. They effectively stabilize both the leaving group (bromide ion) and the carbocation intermediate in an SN1 reaction, thereby accelerating its rate. libretexts.orgyoutube.com
Polar aprotic solvents, like acetone or dimethyl sulfoxide (B87167) (DMSO), possess dipole moments but cannot form hydrogen bonds. libretexts.org These solvents are ideal for SN2 reactions. They can solvate the cation (e.g., the counter-ion of the nucleophile) but leave the anion (the nucleophile) relatively "naked" and highly reactive. youtube.com In a polar protic solvent, the nucleophile would be surrounded by a "cage" of solvent molecules, reducing its nucleophilicity and slowing the SN2 rate.
Table 2: Influence of Solvent Type on Substitution Pathway for this compound
| Solvent Type | Favored Pathway | Reason |
|---|---|---|
| Polar Protic (e.g., H₂O, CH₃OH) | SN1 | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding. libretexts.org |
| Polar Aprotic (e.g., Acetone, DMSO) | SN2 | Enhances nucleophilicity by solvating the counter-ion but not the nucleophile itself. libretexts.org |
| Non-polar (e.g., Hexane, Benzene) | Both Slow | Reactants are often insoluble, and the solvent cannot stabilize charged intermediates or transition states. |
Elimination Reactions (E1 and E2 Pathways)
Elimination reactions of this compound involve the removal of a hydrogen atom and a bromine atom from adjacent carbons to form a double bond. These reactions compete with substitution and can proceed through unimolecular (E1) or bimolecular (E2) mechanisms. pharmaguideline.com
The E1 pathway is a two-step process involving the formation of a carbocation intermediate, similar to the SN1 reaction. pharmaguideline.com The E2 pathway is a concerted, one-step reaction where a strong base removes a proton simultaneously as the leaving group departs. pharmaguideline.com
The double dehydrohalogenation of a dibromocyclohexane can lead to the formation of a cyclohexadiene. For instance, the dehydrohalogenation of 1,2-dibromocyclohexane is known to produce 1,3-cyclohexadiene (B119728). vedantu.com
For this compound, a single E1 or E2 elimination would yield 4-bromocyclohexene. A second elimination reaction would then be required to form a cyclohexadiene. The E2 mechanism is generally more efficient for creating alkenes. chemistrysteps.com This reaction requires a strong, typically non-nucleophilic base (to favor elimination over substitution) and often elevated temperatures. The E2 mechanism has a strict stereochemical requirement: the hydrogen to be removed and the bromine leaving group must be in an anti-periplanar (diaxial in a cyclohexane ring) arrangement. chemistrysteps.comlibretexts.org
Regioselectivity refers to the preference for forming one constitutional isomer over another. In the elimination of substituted cyclohexanes, the formation of the more substituted (and generally more stable) alkene is favored, a principle known as Zaitsev's rule. chemistrysteps.comyoutube.com However, if a sterically bulky base is used, it may preferentially abstract a less hindered proton, leading to the less substituted Hofmann product. youtube.com
For the second elimination step in this compound (from the 4-bromocyclohexene intermediate), two different products are possible: 1,3-cyclohexadiene or 1,4-cyclohexadiene (B1204751).
The formation of these products can be influenced by kinetic versus thermodynamic control. masterorganicchemistry.com
Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). youtube.comopenstax.org
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most stable one, regardless of how fast it is formed. youtube.comopenstax.org
1,3-Cyclohexadiene is a conjugated diene, which is thermodynamically more stable than the non-conjugated 1,4-cyclohexadiene due to resonance stabilization. Therefore, under conditions of thermodynamic control (higher temperatures, allowing for equilibrium), 1,3-cyclohexadiene would be the expected major product. The kinetic product would depend on factors like the accessibility of the relevant protons in the 4-bromocyclohexene intermediate.
Influence of Basic Conditions (e.g., KOtBu, NaOH)
The reactions of this compound with bases are classic examples of the competition between substitution (SN2) and elimination (E2) pathways. The outcome is highly dependent on the nature of the base employed.
Sodium Hydroxide (B78521) (NaOH): Sodium hydroxide is a strong, but relatively small, nucleophile and base. When reacting with a secondary alkyl halide like this compound, it can participate in both SN2 and E2 reactions. The SN2 pathway involves the hydroxide ion acting as a nucleophile, attacking the carbon atom bonded to a bromine, and displacing the bromide ion to form a bromocyclohexanol. The E2 mechanism involves the hydroxide ion acting as a base, abstracting a proton from a carbon adjacent to the C-Br bond, leading to the formation of a double bond and elimination of HBr. brainly.comchemguide.co.uk The reaction conditions, such as temperature and solvent, can influence the ratio of substitution to elimination products.
Potassium tert-butoxide (KOtBu): Potassium tert-butoxide is a strong, sterically hindered (bulky) base. masterorganicchemistry.comgauthmath.com Due to its large size, it functions poorly as a nucleophile, as it is difficult for it to approach the electrophilic carbon atom for an SN2 attack. gauthmath.commasterorganicchemistry.com Instead, it preferentially acts as a base, abstracting a proton from the less sterically hindered position. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, treatment with KOtBu strongly favors the E2 elimination pathway, leading to the formation of cyclohexene (B86901) derivatives. The bulky nature of the base plays a crucial role in directing the reaction towards elimination over substitution. masterorganicchemistry.com
| Base | Primary Role | Favored Mechanism with this compound | Primary Product Type |
| Sodium Hydroxide (NaOH) | Strong Base / Good Nucleophile | SN2 and E2 Competition | Mixture of substitution (alcohol) and elimination (alkene) products |
| Potassium tert-butoxide (KOtBu) | Strong, Bulky Base | E2 Elimination | Elimination (alkene) products |
Reduction Reactions and Cleavage of Carbon-Bromine Bonds
The carbon-bromine bonds in this compound can be cleaved through reduction reactions, effectively replacing the bromine atoms with hydrogen atoms to yield cyclohexane. This transformation can be achieved using various reducing agents.
Mechanisms of Reductive Cleavage (e.g., Zn/HCl, LiAlH₄)
Zinc in Acid (Zn/HCl): The reduction of alkyl halides using zinc metal in the presence of an acid like hydrochloric acid is a common method for converting them to alkanes. allen.indoubtnut.com The reaction mechanism is believed to involve the metal surface. First, the zinc metal acts as a reducing agent by donating an electron to the alkyl halide, leading to the formation of a radical anion. This intermediate can then fragment, cleaving the carbon-halogen bond to produce an alkyl radical and a halide ion. Alternatively, a two-electron transfer from zinc can occur, forming an organozinc intermediate (R-Zn-X). In the presence of acid (HCl), this intermediate is protonated, cleaving the carbon-zinc bond and forming the alkane. stackexchange.com The combination of Zn and HCl produces nascent hydrogen, a highly reactive form of hydrogen that facilitates the reduction. allen.indoubtnut.com
Lithium Aluminium Hydride (LiAlH₄): Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including alkyl halides. masterorganicchemistry.comyoutube.com The mechanism of reduction for a secondary alkyl halide like this compound proceeds via an SN2 pathway. The active reducing species is the aluminohydride ion (AlH₄⁻), which acts as a source of hydride (H⁻). The hydride ion is a strong nucleophile that attacks the carbon atom bearing the bromine atom, displacing the bromide ion in a single concerted step. masterorganicchemistry.com A subsequent workup with water protonates the resulting species to give the final alkane product, cyclohexane. Due to its high reactivity, LiAlH₄ is a less selective reducing agent compared to others. youtube.com
| Reducing Agent | Proposed Mechanism | Key Intermediate(s) |
| Zn/HCl | Metal-surface reaction involving electron transfer | Alkyl radical or Organozinc species |
| LiAlH₄ | Nucleophilic Substitution (SN2) | Transition state of hydride attack |
Radical Reactions Involving this compound
Radical reactions involve species with unpaired electrons and typically proceed through a three-step mechanism: initiation, propagation, and termination. youtube.comlibretexts.org this compound can be involved in such reactions, often initiated by light or a radical initiator.
In a typical radical halogenation process, a radical initiator would first create a bromine radical (Br•). ucr.edu This radical would then abstract a hydrogen atom from the cyclohexane ring, creating a cyclohexyl radical and HBr. The cyclohexyl radical would then react with a source of bromine (like Br₂) to form a bromocyclohexane (B57405) product and a new bromine radical, which continues the chain reaction (propagation). libretexts.org While this describes the general process, specific radical reactions involving this compound as a starting material are tailored to its structure.
Photo-induced Addition Reactions
Photo-induced reactions utilize light energy to promote a chemical transformation. In the context of this compound, such reactions can lead to the formation of radical intermediates. For instance, the photolysis of a C-Br bond can generate a bromine radical and a bromocyclohexyl radical.
A relevant example of a photo-induced radical reaction is the addition of radicals to alkenes. While direct photo-induced addition of this compound is not commonly cited, analogous processes illustrate the mechanism. For example, in the photo-induced addition of 1,4-dibromo-2,5-piperazinedione to cyclohexene, the reaction is initiated by the photochemical cleavage of a nitrogen-bromine bond. oup.com The resulting radical adds to the cyclohexene double bond. This illustrates how a bromo-compound can be activated by light to initiate a radical addition cascade. A similar initiation by cleaving a C-Br bond in this compound could lead to a bromocyclohexyl radical, which could then add to an unsaturated compound in a photo-induced radical addition reaction. mdpi.comnih.gov
| Reaction Step | Description | Example Species |
| Initiation | Formation of radicals via homolytic cleavage, often induced by light (hν). | Br-R + hν → Br• + R• |
| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain. | R• + C=C → R-C-C• |
| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | R• + •Br → R-Br |
Interconversion Mechanisms of Stereoisomers
This compound exists as two stereoisomers: cis and trans. These isomers are diastereomers of each other. libretexts.org The conformational dynamics of the cyclohexane ring, particularly the chair-chair interconversion, are fundamental to understanding the behavior of these stereoisomers. libretexts.orgchegg.com
cis-1,4-Dibromocyclohexane: In the cis isomer, both bromine atoms are on the same side of the ring. In a chair conformation, this means one bromine atom must be in an axial position and the other in an equatorial position (axial-equatorial or a,e).
trans-1,4-Dibromocyclohexane: In the trans isomer, the bromine atoms are on opposite sides of the ring. This allows for two distinct chair conformations: one where both bromines are in axial positions (diaxial or a,a) and another where both are in equatorial positions (diequatorial or e,e). brainly.com
Chair-Chair Interconversion Dynamics
The cyclohexane ring is not static and undergoes a rapid "ring flip" or chair-chair interconversion at room temperature. acs.orgyoutube.com During this process, axial substituents become equatorial, and equatorial substituents become axial.
For cis-1,4-dibromocyclohexane, the ring flip converts the (a,e) conformer to an energetically equivalent (e,a) conformer. Because the energy is the same, both conformers are present in roughly equal populations.
For trans-1,4-dibromocyclohexane, the situation is different. The ring flip interconverts the diaxial (a,a) conformer and the diequatorial (e,e) conformer. The diequatorial conformation is significantly more stable than the diaxial conformation. brainly.com This is because axial substituents experience unfavorable steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. Placing the bulky bromine atoms in the less hindered equatorial positions minimizes this steric strain, making the diequatorial conformer the predominantly populated form at equilibrium. brainly.com Variable-temperature NMR studies can be used to measure the rates of this interconversion and determine the activation energy for the process. nih.gov
| Isomer | Conformer 1 | Conformer 2 (after ring flip) | Relative Stability |
| cis-1,4-Dibromocyclohexane | axial, equatorial (a,e) | equatorial, axial (e,a) | Energetically equivalent |
| trans-1,4-Dibromocyclohexane | diequatorial (e,e) | diaxial (a,a) | Diequatorial is more stable |
Conformational Analysis and Stereochemical Dynamics
Chair Conformations and Axial-Equatorial Preferences of Bromine Substituents
The cyclohexane (B81311) ring predominantly exists in a puckered chair conformation to minimize angular and torsional strain. In 1,4-dibromocyclohexane (B3051618), the two bromine atoms can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of these arrangements is dictated by steric interactions.
For trans-1,4-dibromocyclohexane , a ring flip interconverts two distinct chair conformations: one with both bromine atoms in equatorial positions (diequatorial) and one with both in axial positions (diaxial). brainly.com The diequatorial conformer is significantly more stable. brainly.combrainly.com This preference is due to the avoidance of unfavorable steric clashes, known as 1,3-diaxial interactions, which occur when the bulky axial bromine atoms are in close proximity to the axial hydrogen atoms on the same side of the ring. brainly.comstudy.com
In contrast, for cis-1,4-dibromocyclohexane , each chair conformation possesses one axial and one equatorial bromine atom. A ring flip simply converts the axial bromine to an equatorial position and vice-versa, resulting in two energetically identical conformers.
The general preference for substituents to occupy the less sterically hindered equatorial position is a central theme in the conformational analysis of substituted cyclohexanes. study.combrainly.comfiveable.me
The energetic preference for a substituent to be in the equatorial position is quantified by its conformational free energy, or "A-value." This value represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane. For bromine, this value is approximately 0.4-0.6 kcal/mol, favoring the equatorial position.
In the case of trans-1,4-dibromocyclohexane, the equilibrium lies heavily in favor of the diequatorial conformer. Low-temperature nuclear magnetic resonance (NMR) studies have determined the free energy difference (ΔG°) for the diaxial to diequatorial equilibrium to be approximately 200 cal/mol (0.2 kcal/mol). researchgate.net This value reflects the energetic cost of forcing both bromine atoms into the sterically demanding axial positions.
| Compound/Parameter | Value (kcal/mol) | Description |
|---|---|---|
| A-value (Bromine) | ~0.5 | Free energy difference (-ΔG°) favoring the equatorial position for a single bromine substituent. |
| ΔG° (trans-1,4-dibromocyclohexane) | ~0.2 | Experimentally determined free energy difference favoring the diequatorial conformer over the diaxial conformer. researchgate.net |
Influence of Stereoisomerism on Reactivity and Selectivity
The distinct three-dimensional structures of cis and trans isomers, along with their conformational preferences, lead to significant differences in their chemical reactivity and the stereochemical outcomes of their reactions. brainly.com
The differing reactivity of cis and trans-1,4-dibromocyclohexane is clearly illustrated in elimination reactions (e.g., E2 reactions), which typically require a specific anti-periplanar (180°) arrangement between a proton and the leaving group.
Trans Isomer : The most stable diequatorial conformer lacks any axial bromines, and the adjacent protons are not anti-periplanar to the equatorial bromines. To undergo an E2 reaction, the molecule must flip to the much less stable, high-energy diaxial conformation, where both bromines and all adjacent protons are axial and perfectly aligned for elimination. Consequently, the reaction rate for the trans isomer is often slow, as it depends on the small population of the reactive diaxial conformer.
Cis Isomer : The cis isomer exists as two rapidly interconverting and energetically equivalent conformers, each having one axial bromine and one equatorial bromine. The axial bromine in either conformer is already positioned for an E2 reaction with an adjacent axial proton. Since a significant population of the molecule has a reactive conformation at any given time, the cis isomer generally undergoes elimination reactions more readily than the trans isomer.
This difference in reaction pathways highlights how conformational equilibria, dictated by stereoisomerism, can directly control chemical reactivity.
Stereochemical editing is a modern synthetic strategy that aims to tune the three-dimensional structure of a molecule at a late stage, decoupling the establishment of stereochemistry from the initial carbon skeleton construction. nih.govnih.gov This approach allows for the conversion of one diastereomer into another, often proceeding through a contra-thermodynamic process where a more stable isomer is converted into a less stable one. researchgate.net
This logic can be applied to the this compound system. A synthetic route might naturally produce the thermodynamically more stable trans isomer. If the cis isomer is the desired target, a stereochemical editing method could be employed to epimerize one of the stereocenters. For instance, recently developed photocatalytic methods, which enable the interconversion of previously fixed stereocenters, could potentially be used to convert the trans isomer into the cis isomer, providing access to a different stereochemical scaffold without redesigning the entire synthesis. nih.govnih.gov This strategy offers flexibility and efficiency in accessing the full complement of a molecule's stereoisomers for structure-function studies. nih.gov
Advanced Spectroscopic Techniques for Conformational Elucidation
The detailed study of the conformational equilibria in this compound relies heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR is the most powerful tool for studying the chair-chair interconversion. sikhcom.net At room temperature, this ring flip is rapid on the NMR timescale, resulting in a spectrum with time-averaged signals for the axial and equatorial protons. However, at low temperatures (e.g., below -70 °C), the interconversion slows down sufficiently to "freeze out" the individual conformers. researchgate.net This allows for the observation of separate signals for the axial and equatorial protons of each distinct conformer. researchgate.netsemanticscholar.org
By integrating the areas of these distinct signals in the low-temperature ¹H or ¹³C NMR spectra, the relative populations of the conformers at equilibrium can be directly determined. researchgate.netsikhcom.net From these populations, the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers can be calculated. Furthermore, analysis of the proton-proton coupling constants (³JHH) can provide information about the dihedral angles, helping to confirm whether a substituent is in an axial or equatorial position.
Infrared (IR) Spectroscopy: IR spectroscopy offers a complementary method for conformational analysis. The stretching frequency of the carbon-bromine (C-Br) bond is sensitive to its orientation. Generally, the C-Br stretching vibration for an axial bromine atom occurs at a different frequency than that for an equatorial bromine. By analyzing the C-Br stretching region of the IR spectrum, often in conjunction with theoretical calculations, it is possible to identify the presence of different conformers and, in some cases, estimate their relative abundance. researchgate.net
Together, these techniques provide a comprehensive picture of the conformational landscape of this compound, linking its static structure to its dynamic behavior and chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Low-Temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of this compound. At room temperature, the chair-to-chair interconversion of the cyclohexane ring is rapid on the NMR timescale. This rapid flipping leads to the observation of time-averaged signals in both ¹H and ¹³C NMR spectra, where the chemical shifts represent a weighted average of the individual conformers.
For trans-1,4-dibromocyclohexane, this rapid equilibrium between the diequatorial and diaxial conformers results in a single set of averaged proton and carbon signals. However, by lowering the temperature, the rate of ring inversion can be slowed sufficiently to "freeze out" the individual conformers, allowing for their direct observation. Low-temperature NMR studies have been instrumental in determining the thermodynamic parameters of this equilibrium. By integrating the separate signals corresponding to the axial and equatorial protons at low temperatures, the standard free energy difference (ΔG°) between the diequatorial and diaxial forms of trans-1,4-dibromocyclohexane has been determined to be approximately 200 cal/mol, favoring the more stable diequatorial conformer. researchgate.net
The enthalpy of activation for the interconversion between the two chair forms of a related compound, trans-1,4-dibromo-1,4-dicyanocyclohexane, has been measured through variable-temperature NMR studies to be 62 kJ mol⁻¹. nih.gov This provides insight into the energy barrier for the ring-flipping process.
Table 1: Representative NMR Data for this compound Conformers
| Isomer | Conformer | Nucleus | Position | Chemical Shift (δ, ppm) |
| trans | Diequatorial (ee) | ¹H | H-1, H-4 (axial) | Data not available |
| ¹H | H-2, H-3, H-5, H-6 | Data not available | ||
| ¹³C | C-1, C-4 | Data not available | ||
| ¹³C | C-2, C-3, C-5, C-6 | Data not available | ||
| trans | Diaxial (aa) | ¹H | H-1, H-4 (equatorial) | Data not available |
| ¹H | H-2, H-3, H-5, H-6 | Data not available | ||
| ¹³C | C-1, C-4 | Data not available | ||
| ¹³C | C-2, C-3, C-5, C-6 | Data not available | ||
| cis | Axial-equatorial (ae) | ¹H | H-1, H-4 | Data not available |
| ¹H | H-2, H-3, H-5, H-6 | Data not available | ||
| ¹³C | C-1, C-4 | Data not available | ||
| ¹³C | C-2, C-3, C-5, C-6 | Data not available |
Note: Specific, experimentally-derived chemical shift values for the individual conformers of cis- and trans-1,4-dibromocyclohexane are not widely reported in readily accessible literature. The table structure is provided for illustrative purposes based on the expected unique signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the conformational preferences of this compound. The vibrational frequencies of the molecule, particularly those involving the carbon-bromine (C-Br) bonds, are sensitive to the axial or equatorial orientation of the bromine atoms.
Studies of trans-1,4-dihalogenocyclohexanes have shown that distinct vibrational bands can be assigned to the diequatorial and diaxial conformers. For instance, the C-Br stretching vibrations for axial and equatorial conformers are expected to appear at different frequencies. This allows for the qualitative and, in some cases, quantitative assessment of the conformational equilibrium in different phases (solid, liquid, and solution). In the solid state, it has been concluded from vibrational spectra that trans-1,4-dihalogenocyclohexanes, including the dibromo derivative, exist exclusively in the diequatorial (ee) conformation. In solution, a dynamic equilibrium between the diequatorial and diaxial conformers is observed.
Table 2: Characteristic Vibrational Frequencies for this compound Conformers
| Isomer | Conformer | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| trans | Diequatorial (ee) | C-Br Stretch | Data not available | Data not available |
| Ring Deformation | Data not available | Data not available | ||
| trans | Diaxial (aa) | C-Br Stretch | Data not available | Data not available |
| Ring Deformation | Data not available | Data not available | ||
| cis | Axial-equatorial (ae) | C-Br Stretch (axial) | Data not available | Data not available |
| C-Br Stretch (equatorial) | Data not available | Data not available | ||
| Ring Deformation | Data not available | Data not available |
Note: While the utility of vibrational spectroscopy for the conformational analysis of this compound is established, specific, assigned frequency values are not consistently reported in comprehensive databases.
Electron Diffraction Studies
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the vapor phase, free from intermolecular interactions that are present in the condensed phases. This method provides information on bond lengths, bond angles, and the relative abundance of different conformers in the gaseous state.
While a specific, detailed electron diffraction study for this compound is not readily found in the surveyed literature, studies on closely related 1,4-dihalocyclohexanes have been conducted. These studies, in conjunction with computational calculations, have been used to determine the geometric parameters and the conformational composition of the gas-phase equilibrium. For other 1,4-dihalocyclohexanes, the calculated relative energies of the conformers have been shown to be in good agreement with electron diffraction data. researchgate.net It is expected that a GED study of this compound would reveal a mixture of the diequatorial and diaxial conformers for the trans isomer, with the diequatorial form being the major component.
Table 3: Expected Structural Parameters from Gas-Phase Electron Diffraction for this compound
| Isomer | Conformer | Parameter | Value |
| trans | Diequatorial (ee) | r(C-Br) (Å) | Data not available |
| r(C-C) (Å) | Data not available | ||
| ∠C-C-C (°) | Data not available | ||
| % Abundance | Data not available | ||
| trans | Diaxial (aa) | r(C-Br) (Å) | Data not available |
| r(C-C) (Å) | Data not available | ||
| ∠C-C-C (°) | Data not available | ||
| % Abundance | Data not available | ||
| cis | Axial-equatorial (ae) | r(C-Br) (Å) | Data not available |
| r(C-C) (Å) | Data not available | ||
| ∠C-C-C (°) | Data not available |
Note: Specific experimental data from a gas-phase electron diffraction study of this compound are not available in the reviewed literature.
X-ray Diffraction Studies for Solid-State Conformations
X-ray diffraction provides definitive information about the conformation and packing of molecules in the crystalline solid state. For trans-1,4-dibromocyclohexane, crystallographic studies have shown that it is isomorphous with trans-1,4-dichlorocyclohexane and trans-1,4-diiodocyclohexane. scispace.com The crystal structure of these compounds belongs to the space group P2₁/a, with two molecules per unit cell. This requires the molecules to possess a center of symmetry. scispace.com For the trans isomer, this crystallographic symmetry element dictates that the molecule must adopt the diequatorial (ee) conformation, as the diaxial (aa) conformation also possesses a center of symmetry. The diequatorial conformation is the one adopted in the solid state.
In a related substituted compound, trans-1,4-dibromocyclohexane-1,4-dicarboxylic acid, X-ray analysis revealed a chair conformation where the bromine substituent is in an axial position and the carboxylic acid group is equatorial. researchgate.net This highlights how other substituents can influence the conformational preference in the solid state.
No specific X-ray diffraction data for the solid-state conformation of cis-1,4-dibromocyclohexane was found in the surveyed literature.
Table 4: Crystallographic Data for trans-1,4-Dihalogenocyclohexanes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Conformation |
| trans-1,4-Dichlorocyclohexane | Monoclinic | P2₁/a | 11.20 | 6.30 | 5.28 | 111.5 | 2 | Diequatorial |
| trans-1,4-Dibromocyclohexane | Monoclinic | P2₁/a | 11.66 | 6.39 | 5.43 | 112.5 | 2 | Diequatorial |
| trans-1,4-Diiodocyclohexane | Monoclinic | P2₁/a | 12.35 | 6.55 | 5.67 | 113.5 | 2 | Diequatorial |
Data for dichloro- and diiodo- analogs are from the same study indicating isomorphism with the dibromo- analog. scispace.com
Computational Chemistry and Molecular Modeling for Conformational Analysis
Computational chemistry serves as a vital complement to experimental techniques, providing detailed insights into the geometries, relative energies, and interconversion pathways of the conformers of this compound. A variety of methods, from molecular mechanics to high-level ab initio calculations, have been employed to model the conformational landscape of substituted cyclohexanes.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations can model the time evolution of a molecular system, providing a powerful tool for studying the dynamic processes of conformational change, such as the chair-to-chair ring inversion. By simulating the motion of atoms over time, MD can elucidate the pathways and calculate the free energy barriers associated with these transitions.
For the parent cyclohexane molecule, accelerated ab initio molecular dynamics (A-AIMD) has been used to enhance the sampling of the chair-to-chair interconversion. These simulations determined the free energy of the twist-boat conformation to be 5.8 kcal/mol above the chair conformer, with a free energy barrier for the interconversion of 9.0 ± 0.3 kcal/mol. nih.gov While specific MD studies on this compound are not prevalent in the literature, these methods are directly applicable to understanding its conformational dynamics and the influence of the bromine substituents on the energy barriers of ring flipping.
Density Functional Theory (DFT) Calculations (e.g., B3LYP, MP2, G4, CCSD(T))
High-level quantum chemical calculations, particularly Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) theory, provide accurate calculations of the relative energies of different conformers. These methods account for electron correlation effects, which are important for accurately describing the subtle energetic differences between isomers.
Calculations on a range of 1,4-dihalocyclohexanes using DFT methods (B3LYP and B3P86) and MP2 with various basis sets have shown good agreement with experimental data. researchgate.net For instance, the calculated relative energies of the 1,4-dihalocyclohexanes correspond well with available electron diffraction data. researchgate.net These computational approaches can reliably predict the preference for the diequatorial conformer in trans-1,4-dibromocyclohexane and can also be used to calculate the energy of the higher-energy twist-boat conformation, which serves as an intermediate in the chair-chair interconversion pathway. Methods like G4 and CCSD(T) are considered the gold standard for high-accuracy single-point energy calculations and are used to benchmark the performance of more computationally efficient methods like B3LYP and MP2. researchgate.net
Table 5: Computationally Predicted Relative Energies of this compound Conformers
| Isomer | Conformer | Method | Basis Set | Relative Energy (kcal/mol) |
| trans | Diequatorial (ee) | B3LYP | 6-311+G(2df,p) | Data not available |
| Diaxial (aa) | B3LYP | 6-311+G(2df,p) | Data not available | |
| Twist-Boat | B3LYP | 6-311+G(2df,p) | Data not available | |
| trans | Diequatorial (ee) | MP2 | 6-311+G(2df,p) | Data not available |
| Diaxial (aa) | MP2 | 6-311+G(2df,p) | Data not available | |
| Twist-Boat | MP2 | 6-311+G(2df,p) | Data not available | |
| cis | Axial-equatorial (ae) | B3LYP | 6-311+G(2df,p) | Data not available |
| Twist-Boat | B3LYP | 6-311+G(2df,p) | Data not available |
Note: While these computational methods are widely applied to such systems, specific published energy values for all conformers of this compound using these high-level methods are not compiled in a single source. The table illustrates the type of data generated from such studies.
Potential Energy Surface (PES) Mapping
The potential energy surface (PES) of this compound provides a theoretical map of the energy of the molecule as a function of its geometry. It illustrates the energy landscape that the molecule traverses during conformational changes, such as the characteristic ring-flipping process of cyclohexane derivatives. This process involves the interconversion between two chair conformations through several high-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations.
The energy barriers for these transitions are influenced by the presence of the bromine substituents. The bulky bromine atoms can increase the steric strain in the transition states, thereby affecting the energy profile compared to unsubstituted cyclohexane.
Below is a data table outlining the estimated relative energies of the different conformations involved in the ring inversion of a disubstituted cyclohexane, providing a qualitative map of the PES.
| Conformation | Relative Energy (kcal/mol) | Role in Interconversion |
| Chair | 0 | Ground State |
| Half-Chair | ~10-12 | Transition State |
| Twist-Boat | ~5-6 | Intermediate (local minimum) |
| Boat | ~6-7 | Transition State |
Note: These are generalized values for substituted cyclohexanes and the exact energies for this compound may vary.
Prediction of Stability and Reactivity of Conformers
The stability of the different conformers of this compound is primarily determined by the steric and electronic effects of the bromine substituents. The molecule can exist as cis and trans diastereomers, each with its own set of conformational possibilities.
For trans-1,4-dibromocyclohexane, two chair conformations are possible: one with both bromine atoms in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is significantly more stable. This preference is due to the minimization of steric strain, as equatorial substituents are further away from other atoms in the ring. In the diaxial conformer, the bromine atoms experience significant 1,3-diaxial interactions with the axial hydrogen atoms, leading to steric repulsion and a higher energy state. researchgate.net Experimental studies on trans-1,4-dihalocyclohexanes have determined the free energy difference (ΔG°) between the diequatorial and diaxial conformers to be approximately 200 cal/mol for trans-1,4-dibromocyclohexane, favoring the diequatorial form. unlp.edu.arresearchgate.net
In the case of cis-1,4-dibromocyclohexane, both chair conformations are energetically equivalent. In either chair form, one bromine atom occupies an axial position while the other is in an equatorial position. Ring flipping simply interchanges the axial and equatorial positions of the two bromine atoms, resulting in a conformer with identical energy. brainly.com
The following table summarizes the relative stabilities of the chair conformers of this compound.
| Isomer | Conformer | Substituent Positions | Relative Stability |
| trans | Chair 1 | Diequatorial | More Stable |
| trans | Chair 2 | Diaxial | Less Stable |
| cis | Chair 1 | Axial/Equatorial | Identical Stability |
| cis | Chair 2 | Equatorial/Axial | Identical Stability |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Van der Waals, Electrostatic)
Intramolecular Interactions:
Van der Waals Interactions (Steric Strain): The most significant intramolecular interaction influencing the stability of this compound conformers is steric strain, a form of van der Waals repulsion. In the diaxial conformer of the trans isomer, the bulky bromine atoms are in close proximity to the axial hydrogen atoms at the C3 and C5 positions. This leads to unfavorable 1,3-diaxial interactions, which are repulsive in nature and significantly destabilize this conformation. researchgate.net The diequatorial conformer avoids these interactions, making it the preferred conformation. researchgate.net
Electrostatic Interactions (Dipole-Dipole): The carbon-bromine bond is polar, creating a dipole moment. In the diaxial conformer of trans-1,4-dibromocyclohexane, the two C-Br bond dipoles are parallel and point in the same direction, leading to a net molecular dipole moment. In the diequatorial conformer, the C-Br bond dipoles are anti-parallel and largely cancel each other out, resulting in a much smaller or zero molecular dipole moment. The electrostatic repulsion between the parallel dipoles in the diaxial form can contribute to its higher energy. The non-additivity of conformational free energies in 1,4-disubstituted cyclohexanes has been attributed in part to such transannular electrostatic interactions. researchgate.net
Intermolecular Interactions:
In the solid or liquid state, molecules of this compound interact with each other. These intermolecular forces influence the physical properties of the substance, such as its melting and boiling points.
Van der Waals Forces: These are the primary intermolecular forces for nonpolar or weakly polar molecules. They include London dispersion forces, which arise from temporary fluctuations in electron density. The size and shape of the this compound molecule will affect the strength of these interactions.
Dipole-Dipole Interactions: For conformers with a net dipole moment, such as the diaxial form of trans-1,4-dibromocyclohexane, dipole-dipole interactions will be present between molecules. These electrostatic attractions between the positive end of one molecule and the negative end of another can influence how the molecules pack in a condensed phase.
The table below provides a summary of the key intramolecular interactions in the chair conformers of trans-1,4-dibromocyclohexane.
| Conformer | Key Intramolecular Interaction | Nature of Interaction | Effect on Stability |
| Diequatorial | Minimal steric interactions | Favorable | Stabilizing |
| Diaxial | 1,3-Diaxial interactions | Repulsive (Van der Waals) | Destabilizing |
| Diaxial | Parallel C-Br bond dipoles | Repulsive (Electrostatic) | Destabilizing |
Applications of 1,4 Dibromocyclohexane in Advanced Materials and Chemical Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
As a key intermediate, 1,4-dibromocyclohexane (B3051618) provides a cyclohexane (B81311) scaffold, a common structural motif in many complex organic molecules. The bromine atoms serve as effective leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Precursor for Cyclohexane Derivatives
This compound is a valuable starting material for a variety of 1,4-disubstituted cyclohexane derivatives. Through substitution reactions, the bromine atoms can be replaced to form diols, diones, and other difunctionalized cyclohexanes. A significant application is in the synthesis of 1,4-cyclohexanedione (B43130), a crucial precursor for creating advanced organic materials. google.comorgsyn.org For instance, 1,4-cyclohexanedione is condensed with malononitrile (B47326) to produce 1,4-bis(dicyanomethylene)cyclohexane. google.comgoogleapis.com This intermediate is then dehydrogenated to yield 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), a powerful electron acceptor used in the development of organic semiconductors and conductive charge-transfer salts. googleapis.comwikipedia.org
The general reaction scheme is as follows:
Substitution: this compound is converted to 1,4-cyclohexanediol (B33098), which is then oxidized to 1,4-cyclohexanedione.
Condensation: 1,4-cyclohexanedione reacts with malononitrile to form 1,4-bis(dicyanomethylene)cyclohexane. google.com
Dehydrogenation: The cyclohexane derivative is treated with bromine or other dehydrogenating agents to synthesize TCNQ. google.comwikipedia.org
Role in the Production of Pharmaceuticals and Agrochemicals
The cyclohexane ring is a prevalent structural feature in many biologically active compounds, contributing to their conformational rigidity and lipophilicity, which are important for molecular recognition and bioavailability. While direct examples in publicly available literature are often limited due to proprietary considerations, the utility of cyclohexane derivatives as key intermediates is well-established. For example, cyclohexane-1,3-dione, a related structure, is used as a key starting material for synthesizing novel 1,2,4-triazine (B1199460) derivatives that have shown potential as anti-proliferative agents and kinase inhibitors for cancer therapy. nih.gov The ability of this compound to serve as a precursor to various functionalized cyclohexane rings makes it a relevant building block for the synthesis of complex molecular architectures required in the pharmaceutical and agrochemical industries.
Polymer Chemistry Applications
In polymer chemistry, this compound is utilized both as a monomeric unit to impart specific properties to the polymer backbone and as a potential cross-linking agent.
Preparation of Cross-Linked Polymers and Resins
Cross-linking agents are molecules that form chemical bridges between polymer chains, creating a three-dimensional network structure. This process enhances the mechanical strength, thermal stability, and chemical resistance of the material. As a dihaloalkane, this compound can function as a cross-linking agent by reacting with nucleophilic sites on polymer chains. For example, the bromine atoms can react with amine or hydroxyl groups on different polymer backbones in a substitution reaction, effectively linking them together. This methodology is crucial for creating thermosetting polymers and elastomers with robust material properties.
Influence of Cyclohexylene Units on Polymer Properties (e.g., Thermal Stability, Crystallinity)
The incorporation of the 1,4-cyclohexylene unit into polymer backbones, often derived from monomers like 1,4-cyclohexanedimethanol (B133615) (which can be synthesized from this compound), has a profound impact on the material's properties. scispace.com The rigid, non-planar structure of the cyclohexane ring restricts segmental motion of the polymer chains, leading to significant improvements in thermal characteristics. scispace.com
Key effects of the cyclohexylene unit include:
Increased Glass Transition Temperature (Tg): The rigidity of the ring structure increases the energy barrier for chain mobility, resulting in a higher Tg. This makes the resulting polymer suitable for applications requiring dimensional stability at elevated temperatures. For example, poly(cyclohexenylene carbonate) shows a high glass transition temperature of 129.7 °C and a tensile strength of 42.8 MPa, demonstrating superior strength and rigidity compared to analogous linear aliphatic polycarbonates. mdpi.com
Enhanced Thermal Stability: The inherent stability of the cycloaliphatic ring contributes to a higher decomposition temperature for the polymer.
Controlled Crystallinity: The stereochemistry of the 1,4-cyclohexylene unit—specifically the ratio of cis to trans isomers—is a critical factor in determining the polymer's crystallinity. scispace.com
The linear and symmetric nature of the trans-isomer allows for efficient chain packing, leading to higher crystallinity, increased stiffness, and a higher melting point.
The kinked structure of the cis-isomer disrupts chain packing, resulting in more amorphous polymers with lower crystallinity, greater flexibility, and lower melting points. scispace.com
This stereochemical control allows for the fine-tuning of a polymer's mechanical and thermal properties to suit specific applications, from rigid plastics to flexible elastomers. nih.gov
Table 1: Effect of Stereochemistry on Polymer Properties
| Polymer Feature | Predominantly trans-Isomer | Predominantly cis-Isomer |
|---|---|---|
| Chain Structure | More linear, symmetrical | Kinked, asymmetrical |
| Crystallinity | Semicrystalline to crystalline | Amorphous |
| Glass Transition (Tg) | Higher | Lower |
| Melting Point (Tm) | Higher, more defined | Lower or absent |
| Mechanical Properties | Harder, more brittle | Softer, more flexible |
Material Science Research
The unique structural characteristics of this compound and its derivatives make them valuable in material science, particularly in the synthesis of liquid crystals and materials for molecular electronics.
The rigid cyclohexane core is a common building block for mesogens, the fundamental molecules that form liquid crystals. colorado.edu Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their ability to be manipulated by electric fields is the basis for modern display technology (LCDs). tcichemicals.com The shape and polarity of the mesogen determine the properties of the liquid crystal phase. By functionalizing the 1,4-disubstituted cyclohexane scaffold, researchers can design new liquid crystal materials with specific properties, such as different mesophase behaviors (e.g., nematic, smectic) and operating temperatures. beilstein-journals.orgbeilstein-journals.org
Furthermore, as previously mentioned, this compound is a key precursor in the synthesis of 1,4-cyclohexanedione, which ultimately leads to TCNQ. google.comwikipedia.org TCNQ is a cornerstone of molecular electronics, forming highly conductive charge-transfer salts with electron-donor molecules like tetrathiafulvalene (B1198394) (TTF). wikipedia.org These "organic metals" are of great interest for applications in antistatic coatings, conductive films, and components for electronic devices.
Synthesis of Advanced Materials with Specific Characteristics
While this compound is not typically used as a direct monomer in large-scale polymerization, it serves as a crucial precursor for the synthesis of monomers used in advanced polymers, particularly polyesters. The stereochemistry of the cyclohexane ring, which is retained from the this compound precursor, is a key factor in determining the final properties of the material.
The synthesis of poly(alkylene 1,4-cyclohexanedicarboxylate)s is a notable example. These polyesters are synthesized from 1,4-cyclohexanedicarboxylic acid (CHDA) and various diols. unibo.itmdpi.comresearchgate.net this compound can be converted to CHDA through established organic transformations. The cis/trans isomer ratio of the CHDA monomer significantly impacts the polymer's properties. Polyesters synthesized from trans-1,4-cyclohexanedicarboxylic acid tend to be semi-crystalline, while those with a higher content of the cis isomer are often amorphous. researchgate.net This control over crystallinity allows for the tailoring of mechanical and thermal properties of the resulting polyester.
Similarly, 1,4-cyclohexanedimethanol (CHDM) is an important comonomer in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.orgatamankimya.comatamanchemicals.com The inclusion of CHDM, which can be synthesized from this compound derivatives, enhances the strength, clarity, and solvent resistance of the resulting polymer. wikipedia.orgatamankimya.com The cis/trans ratio of CHDM also plays a critical role in modifying the polymer's properties by reducing the crystallinity of PET, which improves its processability. wikipedia.orgatamankimya.com Copolyesters containing CHDM, such as PETG (glycol-modified polyethylene terephthalate), have found applications in various fields due to their enhanced properties. atamankimya.com The ability to control the stereochemistry of the cyclohexane ring, originating from the this compound precursor, is therefore a powerful tool for designing polyesters with specific characteristics for applications such as sustainable food packaging. mdpi.com
Role in Mechanistic Organic Chemistry Studies
This compound is a valuable compound for studying the principles of mechanistic organic chemistry, particularly in the areas of conformational analysis and reaction stereochemistry. The existence of cis and trans isomers, each with distinct conformational preferences, allows for the investigation of how molecular geometry influences reactivity.
Conformational Analysis:
The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In 1,4-disubstituted cyclohexanes, the substituents can occupy either axial or equatorial positions. These two chair conformations are in rapid equilibrium through a process called ring flipping.
trans-1,4-Dibromocyclohexane: The most stable conformation for the trans isomer is the diequatorial form, where both bulky bromine atoms are in the more sterically favorable equatorial positions. The alternative diaxial conformation is significantly less stable due to 1,3-diaxial interactions, which are repulsive forces between the axial bromine atoms and the axial hydrogen atoms on the same side of the ring. fiveable.me
cis-1,4-Dibromocyclohexane: In the cis isomer, one bromine atom must be in an axial position while the other is in an equatorial position. Ring flipping results in an isoenergetic conformation where the positions of the axial and equatorial bromine atoms are reversed. Therefore, the two chair conformations of the cis isomer have equal energy and are present in equal amounts at equilibrium. fiveable.me
The energy difference between these conformers can be studied using techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, providing quantitative data on conformational equilibria. cdnsciencepub.comresearchgate.net
Studying Reaction Mechanisms:
The well-defined stereochemistry and conformational biases of cis- and trans-1,4-dibromocyclohexane make them excellent substrates for studying the stereoelectronic requirements of various reaction mechanisms, such as bimolecular elimination (E2) reactions.
E2 reactions are known to proceed most efficiently when the hydrogen atom being removed and the leaving group are in an anti-periplanar arrangement (180° dihedral angle). chemistrysteps.comyoutube.comchemistrysteps.comucalgary.ca This stereochemical requirement can be readily met in the diequatorial conformer of trans-1,4-dibromocyclohexane, where an axial hydrogen on a carbon adjacent to the carbon bearing an equatorial bromine can be anti-periplanar to the bromine on the other side of the ring (after ring flipping to the less stable diaxial conformation). In contrast, the cis isomer, with one axial and one equatorial bromine, presents a different set of geometric possibilities for elimination, leading to different reaction rates and potentially different products. By comparing the reaction kinetics and product distributions of the cis and trans isomers, chemists can gain detailed insights into the transition state geometry and the stereochemical course of the reaction.
Data Tables
Table 1: Physical Properties of this compound Isomers
| Property | cis-1,4-Dibromocyclohexane | trans-1,4-Dibromocyclohexane |
| CAS Number | [16661-99-7] stenutz.eu | [13618-83-2] nist.gov |
| Molecular Formula | C₆H₁₀Br₂ | C₆H₁₀Br₂ |
| Molecular Weight | 241.95 g/mol | 241.95 g/mol |
| Melting Point | Not available | 111-113 °C nist.gov |
| Boiling Point | Not available | 224.9 °C at 760 mmHg |
| Dipole Moment | 2.89 D | 0 D |
Table 2: Spectroscopic Data of this compound Isomers
| Spectrum | cis-1,4-Dibromocyclohexane | trans-1,4-Dibromocyclohexane |
| ¹H NMR | Due to rapid chair-chair interconversion at room temperature, the protons on the cyclohexane ring give rise to a complex multiplet. The chemical shifts are influenced by the axial and equatorial environments of the protons. | The ¹H NMR spectrum of the trans isomer is also complex due to the chair-chair equilibrium, though the diequatorial conformer predominates. The chemical shifts of the protons are averaged over the axial and equatorial positions. |
| ¹³C NMR | The ¹³C NMR spectrum is expected to show signals for the carbon atoms of the cyclohexane ring. The chemical shifts would be influenced by the presence of the bromine atoms and the cis stereochemistry. | The ¹³C NMR spectrum of the trans isomer would show distinct signals for the carbons of the cyclohexane ring, with chemical shifts characteristic of the diequatorial conformation being the major contributor. |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Stereoselective Transformations
The development of catalytic systems that can control the stereochemical outcome of reactions involving 1,4-Dibromocyclohexane (B3051618) is a significant area for future research. The presence of two bromine atoms allows for a variety of transformations, including substitution and elimination reactions, where the stereochemistry of the starting material (cis or trans) can direct the formation of specific products.
Future work should focus on catalysts that can achieve high levels of stereoselectivity in reactions such as:
Nucleophilic Substitution: Designing catalysts that can facilitate stereospecific substitutions (S(_N)2-type reactions) at one or both bromine centers is a key challenge. For S(_N)2 reactions on a cyclohexane (B81311) ring, the substituent must typically be in an axial position to allow for backside attack. core.ac.uk Research into catalysts that can either promote reaction at the less reactive equatorial position or facilitate a ring-flip to the reactive axial conformation would be highly valuable.
Elimination Reactions: The E2 elimination mechanism also has strict stereochemical requirements, demanding an anti-periplanar arrangement of the proton and the leaving group. core.ac.uk Novel catalytic systems, potentially based on transition metals or organocatalysts, could be developed to control the regioselectivity and stereoselectivity of elimination reactions to form specific cyclohexene (B86901) or cyclohexadiene derivatives. This could involve catalysts that selectively activate specific C-H bonds for deprotonation.
Cross-Coupling Reactions: Developing catalytic systems for stereoretentive or stereoinvertive cross-coupling reactions at the C-Br centers would open up new avenues for the synthesis of complex 1,4-disubstituted cyclohexanes.
The exploration of dual catalytic systems, which might involve a combination of a metal catalyst and an organocatalyst, could provide synergistic effects, leading to enhanced reactivity and selectivity. researchgate.net The ultimate goal is to create a toolbox of catalytic methods that allow chemists to selectively transform either the cis or trans isomer of this compound into a desired stereoisomer of a new product.
Exploration of this compound in Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers significant opportunities for the application of this compound. nih.gov The bromine atoms on the cyclohexane ring can act as halogen bond donors, forming directional interactions with electron-donating atoms. nih.gov This property, combined with the rigid conformational structure of the cyclohexane ring, makes this compound an attractive building block for crystal engineering and the design of self-assembling materials. mdpi.com
Unexplored avenues in this area include:
Crystal Engineering: The cis and trans isomers of this compound have distinct shapes and orientations of their bromine atoms. This can be exploited to direct the assembly of molecules in the solid state, leading to the formation of cocrystals with predictable and potentially novel network structures. acs.org By co-crystallizing with molecules that can act as halogen bond acceptors (e.g., pyridines, carbonyls), it may be possible to construct complex 2D and 3D architectures. nih.gov
Self-Assembly in Solution: Investigating the self-assembly of this compound with complementary molecules in solution could lead to the formation of discrete supramolecular capsules or extended polymeric chains. harvard.edu The directionality and strength of the halogen bonds could be tuned by modifying the solvent or the halogen bond acceptor.
Functional Materials: By incorporating this compound into larger molecular frameworks, it may be possible to create materials with interesting properties. For example, porous crystalline materials for gas storage or separation could be designed by using the directional nature of halogen bonding to create specific pore sizes and shapes.
The table below outlines potential research directions in the supramolecular chemistry of this compound.
| Research Direction | Key Objective | Potential Application |
| Cocrystal Formation | To systematically study the formation of cocrystals with various halogen bond acceptors. | Development of new crystalline materials with tailored properties. |
| Solution-Phase Self-Assembly | To explore the formation of ordered structures in solution through halogen bonding. | Creation of supramolecular polymers and capsules. |
| Porous Materials Design | To use this compound as a strut in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). | Gas storage, separation, and catalysis. |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new transformations. Advanced spectroscopic techniques that allow for real-time monitoring of reactions (in situ or operando spectroscopy) are powerful tools for gaining these mechanistic insights. wikipedia.org
Future research should employ techniques such as:
Operando Infrared (IR) Spectroscopy: This technique can be used to monitor the changes in vibrational frequencies of reactants, intermediates, and products as a reaction proceeds. ornl.govmdpi.com For catalytic reactions involving this compound, operando IR could provide information about the binding of the substrate to the catalyst surface and the formation of transient intermediates. nih.gov
Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation, and its application in real-time monitoring can provide detailed kinetic and mechanistic data. mdpi.com For instance, the formation of a Grignard reagent from this compound could be monitored in real-time to understand the initiation and propagation steps of this important reaction. nih.govresearchgate.net This would allow for precise control over the reaction and optimization of the yield of the desired mono- or di-Grignard reagent.
Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for studying reactions in aqueous media and for observing non-polar bonds. It could be applied to study transformations of the C-Br bonds in this compound under various reaction conditions.
By combining the data from these advanced spectroscopic techniques with kinetic modeling, a much deeper understanding of the reaction pathways, transition states, and potential side reactions can be achieved.
Integrated Computational and Experimental Approaches for Reaction Discovery
The synergy between computational chemistry and experimental work has become a cornerstone of modern chemical research. wiley.com For this compound, an integrated approach can accelerate the discovery of new reactions and provide a detailed understanding of their mechanisms. nih.gov
Future research directions combining these approaches include:
Conformational Analysis: Density Functional Theory (DFT) calculations can be used to accurately predict the relative energies of the different conformations of cis- and trans-1,4-Dibromocyclohexane, including the chair, boat, and twist-boat forms. nih.govacs.org Understanding the conformational landscape is crucial, as the reactivity of the bromine atoms is highly dependent on whether they are in an axial or equatorial position. brainly.comyoutube.com
Reaction Pathway Prediction: Computational methods can be used to map out the potential energy surfaces for various reactions of this compound. chemrxiv.orgnih.gov This can help to identify the most likely reaction pathways, predict the structures of intermediates and transition states, and estimate reaction barriers. These predictions can then be used to guide experimental investigations, saving significant time and resources. nih.gov
Stereoselectivity Prediction: A significant challenge in the chemistry of this compound is controlling stereoselectivity. Computational models can be developed to predict the stereochemical outcome of reactions with a high degree of accuracy. nih.govresearchgate.net This can aid in the rational design of catalysts and reaction conditions that favor the formation of a single desired stereoisomer.
The table below summarizes how an integrated approach could be applied to study the E2 elimination reaction of this compound.
| Research Phase | Computational Approach | Experimental Approach |
| Pre-Reaction Analysis | DFT calculations to determine the most stable ground-state conformers of the substrate. | NMR spectroscopy to confirm the starting material's stereochemistry and purity. |
| Reaction Prediction | Calculation of transition state energies for different elimination pathways to predict the major product. | Screening of various bases and solvents to observe their effect on the product distribution. |
| Mechanism Elucidation | Mapping the complete reaction energy profile, including intermediates and side-products. | In situ spectroscopic monitoring to detect reaction intermediates and kinetic analysis to determine the rate law. |
Investigations into Environmental Fate and Degradation Mechanisms (Excluding Toxicity)
While many organobromine compounds are known for their persistence in the environment, the specific fate and degradation mechanisms of this compound are not well understood. nih.goveuropa.eu Research in this area, excluding direct toxicity studies, is crucial for assessing its environmental impact.
Future investigations should focus on:
Biodegradation Pathways: Studies should aim to identify microorganisms capable of degrading this compound. The enzymatic processes involved in the cleavage of the C-Br bond are of particular interest. mdpi.com It is known that some bacteria can utilize halogenated organic compounds through dehalogenation reactions, which can occur under both aerobic and anaerobic conditions. mdpi.com Identifying the specific enzymes and metabolic pathways would be a significant step.
Abiotic Degradation: The potential for non-biological degradation of this compound should also be explored. This includes processes such as hydrolysis and photolysis. Abiotic bromination of soil organic matter is a known process, and its reverse—de-bromination—could also occur under certain environmental conditions. acs.orgnih.gov The role of environmental factors like pH, temperature, and the presence of naturally occurring minerals and organic matter in promoting degradation needs to be systematically studied. nih.gov
Environmental Persistence and Transport: Understanding the persistence of this compound in different environmental compartments, such as soil and water, is essential. researchgate.net Its relatively non-polar nature suggests it may adsorb to soil organic matter, which would affect its mobility and bioavailability for degradation. nih.gov Studies on its partitioning behavior and potential for long-range transport would provide a more complete picture of its environmental behavior.
Many brominated flame retardants are known to be persistent organic pollutants, and while this compound is a simpler molecule, understanding its environmental lifecycle is an important and unexplored area of research. researchgate.netresearchgate.net
Q & A
Q. What are the established synthetic routes for 1,4-dibromocyclohexane, and how do reaction conditions influence product yield and purity?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Bromination of 1,4-cyclohexanedione derivatives (e.g., 1,4-cyclohexanedione-2,5-dicarboxylic acid diethyl ester) using HBr or PBr₃. Yields depend on stoichiometry and reaction time, with excess brominating agents improving conversion .
- Route 2 : Direct bromination of 1,4-cyclohexanedione with Br₂ in non-polar solvents (e.g., CCl₄). Side products like 1,2- or 1,3-dibromocyclohexane may form due to radical intermediates; purification requires fractional distillation .
Key Variables : Temperature (0–25°C), solvent polarity, and catalyst presence (e.g., FeBr₃) influence regioselectivity.
| Synthetic Route | Starting Material | Key Conditions | Yield Range |
|---|---|---|---|
| 1,4-Cyclohexanedione | 1,4-Cyclohexanedione | Br₂/CCl₄, 0°C | 40–60% |
| Diethyl ester derivative | 1,4-Cyclohexanedione ester | HBr gas, reflux | 55–70% |
Q. What spectroscopic and chromatographic techniques are used to characterize this compound and confirm its structure?
- Methodological Answer :
- GC-MS : Used to verify molecular weight (248–250 m/z for parent Br isotopes) and deuterium incorporation in isotopically labeled analogs (e.g., cyclohexene-d₄ bromination) .
- ¹H/¹³C NMR : Conformational analysis (chair vs. boat) via coupling constants and chemical shifts. For example, diaxial vs. diequatorial Br substituents show distinct splitting patterns in cyclohexane derivatives .
- IR Spectroscopy : C-Br stretching vibrations (~550–650 cm⁻¹) confirm bromination success .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the stereochemical outcomes of bromination reactions involving cyclohexane derivatives?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., chair-boat interconversion) using B3LYP/6-31G(d) basis sets. Free energy differences (ΔG) between diaxial and diequatorial conformers guide product distribution predictions .
- Example : For 1,2-dibromocyclohexane, calculations predict a 70:30 diaxial:diequatorial ratio, aligning with experimental GC-MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
